An In-depth Technical Guide to the Chemical Properties and Synthesis of Sunset Yellow FCF
An In-depth Technical Guide to the Chemical Properties and Synthesis of Sunset Yellow FCF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Sunset Yellow FCF (FD&C Yellow No. 6). It includes detailed experimental protocols and visual representations of the synthesis and experimental workflow, designed for a scientific audience.
Chemical and Physical Properties
Sunset Yellow FCF is a petroleum-derived, synthetic orange azo dye.[1][2][3] It is widely used in food, beverages, pharmaceuticals, and cosmetics.[2][4][5] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate[2][6] |
| Synonyms | Orange Yellow S, FD&C Yellow 6, C.I. 15985, E110[6][7] |
| CAS Number | 2783-94-0[2][8] |
| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂[1][2] |
| Molecular Weight | 452.36 g/mol [1][9] |
| Appearance | Reddish-orange powder or granules[2][10] |
| Melting Point | Decomposes at 300 °C (572 °F)[1][4] |
| Solubility in Water | 19.0 g/100 mL at 25 °C[2][10][11] |
| Solubility in other solvents | Slightly soluble in ethanol; soluble in glycerol (B35011) and propylene (B89431) glycol.[6][12] |
| UV-Vis Absorption Maxima (λmax) | Approximately 480 nm at pH 1 and 443 nm at pH 13.[1] In an acidic mobile phase, peaks can be observed at 236 nm, 264 nm, 312 nm, and 482 nm.[10][13] |
| pH Stability | Stable in a pH range of 3-8.[11] The aqueous solution is yellow-orange in neutral or acidic conditions and red-brown in basic conditions.[11][14] |
Synthesis of Sunset Yellow FCF
The synthesis of Sunset Yellow FCF is a classic example of a two-step diazotization and azo coupling reaction.[10] The process involves the diazotization of sulfanilic acid, which is then coupled with 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid).[10][15]
Experimental Protocols
The following protocols detail the laboratory-scale synthesis and purification of Sunset Yellow FCF.[10]
Materials and Reagents:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Ethanol
Step 1: Preparation of Sulfanilic Acid Solution
-
In a 50 mL Erlenmeyer flask, combine 175 mg of sulfanilic acid and 100 mg of sodium carbonate with 5 mL of water.
-
Gently heat the suspension to achieve complete dissolution.
-
Allow the resulting solution to cool to room temperature.[10]
Step 2: Diazotization of Sulfanilic Acid
-
In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this to the sulfanilic acid solution from Step 1.
-
Cool the mixture in an ice-water bath.[10]
-
In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to 3 g of ice. (Caution: Perform in a fume hood) .
-
Slowly, and with constant swirling, add the solution from the Erlenmeyer flask dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the reaction temperature below 5°C.[10]
-
After the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt.[10]
Step 3: Azo Coupling
-
In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution.
-
Add a magnetic stir bar and cool this solution in an ice-water bath for 5 minutes.[10]
-
While stirring, slowly add the previously prepared diazonium salt solution (from Step 2) to the alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid.[10]
-
Continue stirring the resulting mixture in the ice-water bath for another 10 minutes. A bright orange-yellow precipitate of Sunset Yellow FCF should form.[10]
Step 4: Purification by Recrystallization
-
To aid in the precipitation of the dye, add 1 g of sodium chloride to the reaction mixture.
-
Gently heat the flask on a hotplate until all the solid dissolves.[10]
-
Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate crystal formation.[10]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product using a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF.[10]
Analytical Methods
Various analytical methods are employed for the detection and quantification of Sunset Yellow FCF in different products. These include chromatographic techniques, spectrophotometry, and electrochemical methods.[16] High-Performance Liquid Chromatography (HPLC) is commonly used to determine its purity and identify any potential impurities, while UV-Vis spectroscopy is employed to verify its color strength and absorbance characteristics.[17]
References
- 1. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 2. macsenlab.com [macsenlab.com]
- 3. scbt.com [scbt.com]
- 4. SUNSET YELLOW - Ataman Kimya [atamanchemicals.com]
- 5. How Sunset Yellow FCF Enhances Food and Beverage Visual Appeal [jindunchemical.com]
- 6. stobec.com [stobec.com]
- 7. fao.org [fao.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckindex.rsc.org [merckindex.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sunset Yellow FCF | 2783-94-0 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Sunset Yellow (Yellow 6) | SIELC Technologies [sielc.com]
- 14. fao.org [fao.org]
- 15. C.I. Food Yellow 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Review on Sunset Yellow Toxicity and its Analytical Methods [jcbms.org]
- 17. nbinno.com [nbinno.com]
